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Compound of Interest

5-Chloro-[1,2,4]triazolo[1,5-
Compound Name: o
ajpyridine

Cat. No.: B2429032

Introduction: A Note on Nomenclature and
Significance

The compound registered under CAS Number 89364-06-7 is 5-Chloro-[1][2][3]triazolo[1,5-
a]pyrimidine. While sometimes mistaken for its pyridine analog, the pyrimidine core is central to
its documented properties and applications.

The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a nitrogen-rich fused heterocyclic system.
Structurally, it is an aza-analog of indolizine and, more importantly, isoelectronic with the purine
ring system, a cornerstone of nucleic acids and cellular signaling.[4][5] This electronic and
structural mimicry allows TP derivatives to function as purine bioisosteres, enabling them to
interact with biological targets that naturally recognize purines, such as kinases and
polymerases.[4][6] This inherent biological relevance has established the TP scaffold as a
"privileged structure” in medicinal chemistry, leading to its exploration in a vast array of
therapeutic areas, from oncology to infectious diseases.[7][8] The 5-chloro substituent on this
scaffold serves as a versatile chemical handle, providing a key reactive site for the synthesis of
diverse compound libraries aimed at optimizing potency, selectivity, and pharmacokinetic
properties.

Physicochemical and Spectroscopic Profile
Core Properties
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Quantitative data for 5-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine is summarized in the table
below. Specific physical properties like melting point and solubility are not consistently reported
in publicly available literature and should be determined empirically.

Property Value Source
CAS Number 89364-06-7 [3]
Molecular Formula CsH3CINa

Molecular Weight 154.56 g/mol

Expected to be a solid (e.g.,
Appearance .
crystalline powder)

Expected Spectroscopic Signhatures

While a definitive, published spectrum for this specific compound is not readily available, its
spectroscopic characteristics can be reliably predicted based on extensive data from closely
related analogs.[9][10] Researchers synthesizing or handling this compound can use the
following data as a reference for structural verification.
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Spectroscopy Expected Features

The fused ring system is aromatic. Protons on

the pyrimidine ring (H6 and H7) are expected to
1H NMR appear as doublets in the 4 7.0-9.0 ppm range.

The proton on the triazole ring (H2) is expected

as a singlet in a similar downfield region.

Aromatic carbons are expected in the 4 110-165
13C NMR ppm range. The carbon bearing the chlorine

atom (C5) will be significantly downfield.

Characteristic peaks for aromatic C-H stretching
R (Infrared) (~3000-3100 cm™1), C=C and C=N stretching
nfrare
vibrations in the 1500-1650 cm~1 region, and a

C-Cl stretching vibration in the fingerprint region.

The mass spectrum should show a
characteristic isotopic pattern for a molecule

MS (Mass Spec) containing one chlorine atom, with a molecular
ion peak (M+) at m/z 154 and an (M+2)* peak at
m/z 156 with an approximate intensity ratio of

3:1.

Synthesis and Methodologies

The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is well-established. The most
common and versatile approach involves the cyclocondensation of 3-amino-1H-1,2,4-triazole
with a 1,3-dicarbonyl compound or a synthetic equivalent.[4] To arrive at the 5-chloro target
compound, a two-step sequence starting from this principle is the most logical and field-proven
pathway.

Proposed Synthetic Pathway

The synthesis begins with the construction of the hydroxylated core,[1][2][3]triazolo[1,5-
a]pyrimidin-5-ol, which is subsequently converted to the target 5-chloro derivative via a
standard chlorination reaction. This strategy provides a reliable and scalable route to the
desired intermediate.
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Step 1: Cyclocondensation
3-Amino-1H-1,2,4-triazole Diethyl malonate
aOEt, EtOH
Reflux
Step 2: Chlorination
61,2,4]Triazo|o[l,5-a]pyrimidin-5-oD POCIs

Reflux

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.
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Detailed Experimental Protocol (Proposed)

The following protocol is a representative, self-validating procedure based on established
chemical principles for this class of heterocycles.

Step 1: Synthesis of[1][2][3]triazolo[1,5-a]pyrimidin-5-ol

Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser
and magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere
(e.g., Argon or Nitrogen) to prepare a fresh solution of sodium ethoxide.

Reaction Initiation: To the sodium ethoxide solution, add 3-amino-1H-1,2,4-triazole (1.0 eq).
Stir for 15-20 minutes at room temperature to ensure complete salt formation.

Cyclocondensation: Add diethyl malonate (1.1 eq) dropwise to the mixture.

o Causality: Diethyl malonate serves as the three-carbon 1,3-dielectrophile. The reaction
proceeds via an initial nucleophilic attack of the amino-triazole onto one of the ester
carbonyls, followed by an intramolecular cyclization and elimination of ethanol.

Reaction Completion: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC).

Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture with a
dilute acid (e.g., acetic acid or HCI) to a pH of ~5-6. The resulting precipitate is collected by

vacuum filtration, washed with cold water and then ethanol, and dried under vacuum to yield
the hydroxylated product.

Step 2: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine

e Reaction Setup: In a flask equipped with a reflux condenser, suspend the[1][2][3]triazolo[1,5-
a]pyrimidin-5-ol (1.0 eq) from Step 1 in phosphorus oxychloride (POCls, 5-10 eq).

o Causality: POCIs acts as both the solvent and the chlorinating agent. The oxygen of the
hydroxyl group (or its keto tautomer) attacks the phosphorus atom, leading to a reactive
intermediate that is subsequently displaced by a chloride ion to yield the final product.
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e Chlorination: Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) to
facilitate the reaction. Heat the mixture to reflux for 2-4 hours.

o Work-up and Isolation: Carefully quench the reaction by pouring it slowly onto crushed ice
with vigorous stirring. Neutralize the acidic solution with a base (e.g., NaHCOs or NH4OH).
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Strategic Functionalization

The primary value of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine in drug development lies in the
reactivity of its C5-chloro substituent. This position is an electrophilic center, primed for
Nucleophilic Aromatic Substitution (SNAr).

This reactivity allows for the straightforward introduction of a wide variety of nucleophiles—
including amines, alcohols, and thiols—to build diverse molecular libraries. This is the
cornerstone of Structure-Activity Relationship (SAR) studies for this scaffold. Interestingly, in
related di-chloro systems, the C7-chloro position has been shown to be more susceptible to
displacement than the C5-chloro position, providing a pathway for selective and sequential
functionalization.[11]
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Nucleophile

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine (e.g., R-NH2, R-OH, R-SH)

S_NAr Reaction

Key Insight:

In 5,7-dichloro analogs,
C7 is often more reactive
than C5, allowing for
selective derivatization.

5-Substituted Derivatives
(Key for SAR studies)

Concept: Purine Bioisosterism

Purine Core

\

[1,2,4]Triazolo[1,5-a]pyrimidine
(TP Core)

Biological Target
(e.g., Kinase ATP Pocket)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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